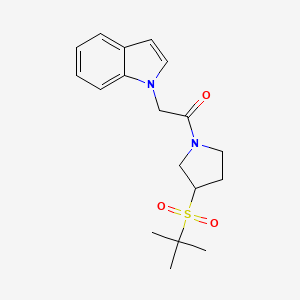

1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-indol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-18(2,3)24(22,23)15-9-11-20(12-15)17(21)13-19-10-8-14-6-4-5-7-16(14)19/h4-8,10,15H,9,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAYFFIRKCDABB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. The tert-butylsulfonyl group is introduced through sulfonylation reactions, and the indolyl moiety is attached via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for efficiency and yield. Large-scale reactions are conducted in specialized reactors, and purification steps are streamlined to ensure the production of high-purity material. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can lead to the formation of sulfides or sulfoxides.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidinyl or indolyl positions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Strong bases like potassium tert-butoxide (KOtBu) and polar aprotic solvents are used to facilitate nucleophilic substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as sulfonyl chlorides, sulfonic acids, sulfides, and sulfoxides

Scientific Research Applications

1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone has found applications in several scientific fields:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein binding.

Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone (CAS 2034369-42-9)

- Key Differences : Replaces the tert-butylsulfonyl group with a 1,2,4-oxadiazole ring.

- The molecular weight (296.32) is lower than the target compound’s (396.5), suggesting reduced steric hindrance .

2-(3-(Phenylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 941925-03-7)

- Key Differences : Substitutes tert-butylsulfonyl with phenylsulfonyl on the indole.

- Implications: The phenylsulfonyl group may enhance π-π interactions but reduce hydrophobicity compared to tert-butyl.

Analogues with Modified Aromatic Moieties

1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

- Key Differences: Replaces indole with a 2-methoxyphenoxy group.

- Implications: Loss of indole’s planar aromaticity reduces opportunities for π-π interactions.

2-(6-Chloro-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone (CAS 1351701-37-5)

- Key Differences : Adds a chloro substituent to the indole and replaces pyrrolidine with a tetrahydro-pyridoindole system.

- Implications: Chlorination may enhance electron-withdrawing effects, altering electronic distribution.

Sulfonamide-Containing Analogues

1-(2,3-Dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone (CAS 686743-61-3)

- Key Differences : Features a dihydroindole and ethyl-sulfonylated indole.

- Implications : Partial saturation of the indole ring reduces aromaticity, while the ethyl group may modulate steric effects. Molecular weight (363.8) is comparable to the target compound .

Comparative Data Table

| Compound Name | Substituents on Pyrrolidine | Aromatic Moieties | Molecular Weight | Key Features |

|---|---|---|---|---|

| Target Compound | 3-(tert-Butylsulfonyl) | 1H-Indol-1-yl | 396.5 | High hydrophobicity, steric bulk |

| 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-... | 1,2,4-Oxadiazole | 1H-Indol-1-yl | 296.32 | Hydrogen-bonding potential |

| 2-(3-(Phenylsulfonyl)-1H-indol-1-yl)-1-(pyrr... | None | Phenylsulfonyl-indole | 368.5 | Enhanced π-π interactions |

| 1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-... | 3-(tert-Butylsulfonyl) | 2-Methoxyphenoxy | N/A | Improved solubility |

| 2-(6-Chloro-1H-indol-1-yl)-1-(1,3,4,5-tetrah... | None | 6-Chloroindole + pyridoindole | 363.8 | Rigid structure, electron-withdrawing |

Biological Activity

1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrrolidine ring, a tert-butylsulfonyl group, and an indole moiety, which positions it favorably for interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Molecular Structure and Properties

- Molecular Formula : C18H24N2O3S

- CAS Number : 1448125-06-1

- IUPAC Name : 1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone

The compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group, which enhances its lipophilicity and may influence its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites.

- Receptor Modulation : It may act as an agonist or antagonist, modulating receptor functions that are critical in various physiological processes.

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of indole derivatives, including those similar to this compound, on cancer cell lines. For instance, indole derivatives have shown promising cytotoxic activity against various cancer cell lines such as HepG2 (liver), MCF7 (breast), and HeLa (cervical) cells. The cytotoxicity was assessed using the MTT assay, revealing significant activity with low IC50 values compared to standard drugs like doxorubicin .

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| HepG2 | 0.9 | Doxorubicin | 0.5 |

| MCF7 | 0.55 | Doxorubicin | 0.4 |

| HeLa | 0.50 | Doxorubicin | 0.6 |

Anti-inflammatory Activity

Research has also highlighted the potential anti-inflammatory properties of indole derivatives. A study on related compounds demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. This suggests that this compound could exhibit similar anti-inflammatory effects, making it a candidate for developing nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Synthesis and Evaluation of Indole Derivatives

A comprehensive study synthesized various indole derivatives, including those structurally related to our compound of interest. The synthesized compounds were evaluated for their biological activities, including their effects on COX enzymes and their cytotoxicity against cancer cell lines. The findings indicated that modifications in the indole structure significantly impacted both enzyme inhibition and cytotoxic potency .

Computational Studies

Computational modeling has been employed to predict the binding affinities of these compounds to target enzymes like COX-2. These studies suggest that structural modifications can enhance binding efficacy, potentially leading to improved therapeutic agents .

Q & A

Basic: What are the established synthetic routes for 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone, and how are intermediates characterized?

Methodological Answer:

A common approach involves coupling pyrrolidine sulfonyl derivatives with indole-containing precursors. For example, thionyl chloride (SOCl₂) in ethanol can activate carbonyl intermediates for nucleophilic substitution . Key steps include:

- Sulfonylation : Reacting tert-butylsulfonyl chloride with pyrrolidine under basic conditions (e.g., triethylamine).

- Indole Functionalization : Using 1H-indole with a ketone group, activated via halogenation or Mitsunobu reaction.

Characterization : Intermediates are validated via /-NMR for structural confirmation, HPLC for purity (>95%), and mass spectrometry (HRMS) for molecular weight verification .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during sulfonylation?

Methodological Answer:

Competing sulfonate ester formation or over-sulfonylation can occur. Strategies include:

- Temperature Control : Conduct reactions at 0–5°C to slow down exothermic side reactions.

- Stoichiometric Adjustments : Use 1.1 equivalents of tert-butylsulfonyl chloride to limit excess reagent.

- Solvent Screening : Polar aprotic solvents (e.g., DCM) improve sulfonylation efficiency vs. THF, which may promote hydrolysis .

- In-Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Based on structural analogs (e.g., indole-sulfonyl derivatives):

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Respiratory Protection : Use NIOSH-approved OV/AG/P99 respirators if airborne particulates are generated during weighing .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to limit inhalation exposure (H335) .

Advanced: How can researchers resolve contradictions in stability data under varying storage conditions?

Methodological Answer:

Discrepancies in stability reports (e.g., decomposition rates) require systematic studies:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- Analytical Cross-Validation : Compare HPLC-UV (purity), DSC (thermal stability), and -NMR (structural integrity) across batches .

- Statistical Modeling : Apply ANOVA to identify significant degradation factors (e.g., temperature vs. oxidation) .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Spectroscopy : -NMR (DMSO-d₆) to detect residual solvents or unreacted intermediates.

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can stereochemical outcomes be controlled during pyrrolidine sulfonylation?

Methodological Answer:

The tert-butylsulfonyl group’s steric bulk influences pyrrolidine ring conformation:

- Chiral Catalysts : Use (R)-BINOL-derived catalysts to favor specific sulfonylation stereochemistry.

- Temperature Effects : Lower temperatures (−20°C) enhance kinetic control, reducing racemization.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves absolute configuration post-synthesis .

Basic: What are the key hazards associated with this compound, and how are they managed?

Methodological Answer:

- Acute Toxicity : Oral LD₅₀ > 300 mg/kg (Category 4; H302). Administer activated charcoal if ingested .

- Environmental Controls : Avoid drain disposal; collect waste in OSHA-compliant containers for incineration .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced: What strategies identify unknown impurities in synthetic batches?

Methodological Answer:

- Hyphenated Techniques : LC-MS/MS or GC-MS to isolate and characterize impurities (e.g., de-sulfonylated byproducts).

- Spiking Experiments : Compare retention times with synthesized impurity standards.

- Quantum Mechanical Modeling : Predict fragmentation patterns (e.g., using Gaussian 16) to match MS/MS data .

Basic: How should researchers design dose-response studies for preliminary biological activity screening?

Methodological Answer:

- In Vitro Models : Use HEK293 cells transfected with target receptors (e.g., histamine H1/H4, as in structural analogs) .

- Concentration Range : Test 0.1–100 µM in triplicate, with positive controls (e.g., histamine for H1 receptor assays).

- Data Normalization : Express results as % inhibition relative to vehicle (DMSO < 0.1%) .

Advanced: How can computational methods predict metabolic pathways for this compound?

Methodological Answer:

- In Silico Tools : Use SwissADME or ADMET Predictor™ to identify likely Phase I (oxidation at indole or sulfonyl groups) and Phase II (glucuronidation) metabolism.

- Docking Studies : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina.

- Validation : Compare predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .

Basic: What experimental designs minimize variability in pharmacological assays?

Methodological Answer:

- Randomized Block Design : Assign treatments randomly within blocks to control for instrument drift or batch effects .

- Blinding : Perform assays with coded samples to reduce observer bias.

- Replication : Use n ≥ 3 technical replicates and two independent experiments .

Advanced: How are conflicting bioactivity results reconciled across different cell lines?

Methodological Answer:

- Cell Line Profiling : Compare receptor expression levels via qPCR or Western blot (e.g., H1 receptor density in CHO vs. HEK293 cells).

- Pathway Analysis : Use KEGG or Reactome to identify cell-specific signaling cascades affecting response.

- Meta-Analysis : Apply Fisher’s combined probability test to assess significance across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.